molecular formula C20H21ClN6O B11239392 1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea

1-(3-Chlorophenyl)-3-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)urea

Cat. No.: B11239392
M. Wt: 396.9 g/mol
InChI Key: HXSJSSBGTOTJIN-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-1-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)UREA is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a dimethylamino group, and a methypyrimidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-1-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and dimethylaminopyrimidinyl intermediates, followed by their coupling under specific conditions to form the final urea derivative. Common reagents used in these reactions include chlorinating agents, amines, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPHENYL)-1-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3-CHLOROPHENYL)-1-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)UREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-1-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-1-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)UREA
  • 3-(3-CHLOROPHENYL)-1-(4-{[4-(DIMETHYLAMINO)-5-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)UREA

Uniqueness

3-(3-CHLOROPHENYL)-1-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)UREA is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethylaminopyrimidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClN6O

Molecular Weight

396.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]urea

InChI

InChI=1S/C20H21ClN6O/c1-13-11-18(27(2)3)26-19(22-13)23-15-7-9-16(10-8-15)24-20(28)25-17-6-4-5-14(21)12-17/h4-12H,1-3H3,(H,22,23,26)(H2,24,25,28)

InChI Key

HXSJSSBGTOTJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)N(C)C

Origin of Product

United States

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